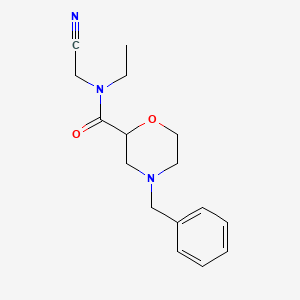

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-19(9-8-17)16(20)15-13-18(10-11-21-15)12-14-6-4-3-5-7-14/h3-7,15H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGVKZKLXRMXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide typically involves the reaction of benzylamine with ethylmorpholine-2-carboxylic acid in the presence of a cyanomethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 25-30°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and it includes steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

- Benzyl N-benzyl-N-(cyanomethyl)carbamate

- Benzyl (cyanomethyl)carbamate

- Benzyl N-[4-(cyanomethyl)phenyl]carbamate

Uniqueness

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and its implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.35 g/mol

The compound features a morpholine ring, a cyanomethyl group, and a benzyl substituent, which contribute to its biological properties.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The cyanomethyl group enhances binding affinity to molecular targets, which may include:

- Enzyme Inhibition : The compound can inhibit certain enzymatic activities, potentially affecting metabolic pathways.

- Signal Transduction Interference : It may modulate signal transduction processes by interacting with receptor sites.

These interactions suggest that the compound could serve as a biochemical probe for studying enzyme mechanisms and signal transduction pathways in various biological systems.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, with potential applications in oncology.

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent.

- Anticancer Studies : A series of experiments conducted on various cancer cell lines showed that this compound inhibited cell proliferation in a dose-dependent manner. The compound was particularly effective against solid tumors and hematological malignancies.

- Enzyme Interaction Studies : The compound was tested against several key enzymes involved in cancer metabolism, revealing significant inhibitory effects. This suggests that it could play a role in cancer therapy by targeting metabolic pathways essential for tumor growth .

Data Table: Summary of Biological Activities

Q & A

Q. Key considerations :

- Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (0–25°C) to minimize decomposition.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

How should researchers characterize the purity and structural integrity of this compound?

Basic

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine protons at δ 3.5–4.0 ppm).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 358.19).

- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and confirm bond angles .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced

Methodology :

Structural modifications : Systematically vary substituents (e.g., benzyl → 4-chlorobenzyl, cyanomethyl → propionitrile) to assess bioactivity changes.

Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities.

Q. Example SAR findings :

| Substituent Modification | Bioactivity Change |

|---|---|

| Benzyl → 4-Methoxybenzyl | Increased solubility, reduced potency |

| Cyanomethyl → Ethyl | Loss of hydrogen bonding with active site |

What methodologies resolve contradictions in reported bioactivity data across studies?

Advanced

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).

- Stability testing : Pre-incubate the compound in assay media to rule out degradation (HPLC monitoring).

- Orthogonal assays : Validate results using both enzymatic (e.g., IC50) and cellular (e.g., viability) endpoints.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability) .

What in vitro assays are suitable for initial biological evaluation of this compound?

Q. Basic

- Enzyme inhibition assays : Measure IC50 against proteases or phosphatases using fluorogenic substrates (e.g., AMC-labeled peptides).

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.

- Membrane permeability : Assess via Caco-2 cell monolayers (Papp values >1×10⁻⁶ cm/s indicate good absorption) .

How can reaction conditions be optimized for challenging steps in synthesis (e.g., low yields in benzylation)?

Q. Advanced

- Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands (XPhos) to enhance coupling efficiency.

- Solvent optimization : Replace toluene with DME to improve solubility of aryl halides.

- Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

How should stability studies under varying pH conditions be designed?

Q. Advanced

- Buffer systems : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.

- Analytical endpoints : Quantify degradation via UPLC-MS; identify hydrolytic products (e.g., carboxylic acid derivatives).

- Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations.

- Light sensitivity : Conduct parallel studies under UV/visible light to assess photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.